molecular formula C9H8N2O2S B11806495 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid

3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B11806495
M. Wt: 208.24 g/mol
InChI Key: DGQBWNBBHSIYNF-UHFFFAOYSA-N
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Description

3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno ring fused to a pyridine ring, with an amino group at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridine derivatives under controlled conditions. For example, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid in the presence of a catalyst such as para-toluenesulfonic acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carboxylic acid groups allows for interactions with various biological molecules, influencing pathways involved in inflammation, cell proliferation, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O2S/c1-4-2-3-11-8-5(4)6(10)7(14-8)9(12)13/h2-3H,10H2,1H3,(H,12,13)

InChI Key

DGQBWNBBHSIYNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC=C1)C(=O)O)N

Origin of Product

United States

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